molecular formula C15H11Cl3N2OS B3322456 N1-Methyltriclabendazole CAS No. 145770-88-3

N1-Methyltriclabendazole

Cat. No.: B3322456
CAS No.: 145770-88-3
M. Wt: 373.7 g/mol
InChI Key: QLZVQIOWGCYIGY-UHFFFAOYSA-N
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Description

N1-Methyltriclabendazole (CAS Number: 145770-88-3) is a chemical compound with the molecular formula C15H11Cl3N2OS and a molecular weight of 373.68 g/mol . It is a methylated analog of Triclabendazole, a anthelmintic drug specifically approved for the treatment of fascioliasis (liver fluke infection) . As a derivative, this compound is offered for research purposes to investigate the structure-activity relationships within the benzimidazole drug class. The mechanism of action of the parent compound, Triclabendazole, is not fully elucidated but is believed to involve the disruption of tubulin function and inhibition of protein and enzyme synthesis in susceptible parasites, leading to metabolic disturbances and death of immature and mature worms . Researchers may utilize this compound in metabolic studies, resistance mechanism investigations, or as a standard in analytical chemistry to explore anthelmintic efficacy and properties. This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-6-(2,3-dichlorophenoxy)-1-methyl-2-methylsulfanylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3N2OS/c1-20-11-7-13(9(17)6-10(11)19-15(20)22-2)21-12-5-3-4-8(16)14(12)18/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZVQIOWGCYIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N=C1SC)Cl)OC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N1 Methyltriclabendazole

Classical and Contemporary Synthetic Routes for Benzimidazole (B57391) Core Structures

The benzimidazole framework, a fusion of benzene (B151609) and imidazole (B134444) rings, is a cornerstone of many significant chemical compounds, including N1-Methyltriclabendazole. nih.gov The synthesis of this bicyclic system has evolved from classical condensation reactions to highly efficient, catalyzed, and environmentally conscious contemporary methods. researchgate.net

Strategies for Benzimidazole Ring Formation and Functionalization

The traditional and most fundamental method for synthesizing the benzimidazole ring is the condensation reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, such as an aldehyde. mdpi.comresearchgate.net This approach, often requiring high temperatures, involves the formation of a mono-acyl derivative of the o-phenylenediamine, which then cyclizes to form the benzimidazole ring. mdpi.com The use of aldehydes in place of carboxylic acids is a common variation that yields 2-substituted benzimidazoles. mdpi.com

Modern synthetic strategies have introduced a plethora of catalysts and conditions to improve the efficiency, selectivity, and environmental footprint of benzimidazole synthesis. researchgate.net These include:

Catalytic Systems: A wide array of catalysts have been employed to facilitate the condensation reaction under milder conditions. These range from Lewis acids like Zirconium(IV) chloride (ZrCl₄) to various metal salts such as copper(II) nitrate (B79036) (Cu(NO₃)₂·3H₂O) and iron(III) chloride (FeCl₃). mdpi.com The use of a γ-Fe₂O₃@CuFAp nanocatalyst has been shown to be effective and allows for easy magnetic separation and reuse for at least 12 cycles. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasound has been shown to significantly reduce reaction times, often from hours to mere minutes, while providing excellent yields. mdpi.com

Green Chemistry Approaches: In an effort to reduce pollution, methods utilizing "green" or non-toxic solvents like water or ethanol (B145695) have been developed. mdpi.comresearchgate.net Solvent-free, solid-state reactions, sometimes using catalysts like graphite (B72142) oxide, represent a particularly eco-friendly approach, offering high yields and simple product purification. scielo.br The use of D-Glucose as a biorenewable C1 synthon in water is another innovative, environmentally benign strategy. organic-chemistry.org

Functionalization: Functionalization of the pre-formed benzimidazole ring is a key strategy for creating derivatives. Regioselective transition-metal-catalyzed C–H functionalization allows for the direct and atom-economical introduction of alkyl or aryl groups at specific positions, most notably the C2 position. nih.govacs.org

Comparison of Synthetic Efficiency and Scalability in Laboratory Settings

The choice of synthetic route for the benzimidazole core in a laboratory setting often involves a trade-off between reaction time, yield, cost, and scalability. Classical methods, while well-established, often suffer from harsh conditions and long reaction times. In contrast, modern catalytic and energy-assisted methods offer significant improvements in efficiency.

Below is a comparative table of different synthetic strategies for the benzimidazole core, highlighting key performance indicators.

Comparison of Benzimidazole Synthesis Methods

Synthetic MethodTypical Catalyst/ConditionSolventAdvantageDisadvantageReference
Classical CondensationHigh Temperature (>100°C)Often neat or high-boiling solventWell-established, simple reagentsHarsh conditions, long reaction times mdpi.com
Catalytic CondensationZrCl₄ (10 mol%)Anhydrous EtOHRoom temperature, excellent yieldsRequires specific catalyst mdpi.com
Green SynthesisGraphite OxideSolvent-freeHigh yield (>85%), eco-friendly, simple workupRequires heating (80°C) scielo.br
Microwave-Assisted[BMIM]HSO₄ (Ionic Liquid)Ionic LiquidVery fast (minutes), excellent yieldsIonic liquids can be toxic mdpi.com
Biorenewable RouteNone (Oxidative Cyclization)WaterUses D-Glucose, environmentally benignSpecific to certain substrates organic-chemistry.org

Directed N1-Methylation Strategies for Triclabendazole (B1681386) Analogs

The synthesis of this compound from its parent compound, Triclabendazole, presents a specific regioselectivity challenge. The benzimidazole ring contains two nitrogen atoms (N1 and N3), and controlling the site of alkylation is crucial for the synthesis of the desired isomer.

Regioselective N-Alkylation Techniques at the Benzimidazole N1 Position

Achieving regioselective N-alkylation of unsymmetrical benzimidazoles is a non-trivial task due to the similar electronic properties of the two ring nitrogens. nih.gov Direct alkylation often leads to a mixture of N1 and N3 substituted products. However, several strategies have been developed to overcome this challenge:

Steric Hindrance: In some cases, substitution at other positions on the benzimidazole ring can sterically hinder one nitrogen atom, directing the incoming alkyl group to the more accessible nitrogen.

Directed Ortho Metalation (DoM): While more commonly used for C-H functionalization, directing groups can influence the reactivity of adjacent N-H bonds.

Palladium-Catalyzed Cascade Reactions: Elegant, multi-step, one-pot procedures have been developed to construct the benzimidazole ring in a way that pre-determines the substitution pattern. For instance, a cascade of palladium-catalyzed C-N bond-forming reactions using a 2-chloroaryl sulfonate substrate and two different nitrogen nucleophiles can provide access to single regioisomers. nih.gov

Nucleophilic Allylic Substitution: While not methylation, studies on N-allylation using Morita–Baylis–Hillman (MBH) adducts demonstrate catalyst-free, regioselective substitution on the imidazole nitrogen, providing a basis for exploring similar selective alkylations. beilstein-journals.org

For the specific synthesis of this compound, the reaction typically involves the deprotonation of the N-H group of Triclabendazole with a suitable base, followed by the introduction of a methylating agent like methyl iodide or dimethyl sulfate (B86663). The regioselectivity can be influenced by the choice of solvent and counterion.

Optimization of Reaction Conditions for this compound Synthesis

The optimization of a chemical reaction is a multifactorial problem aimed at maximizing yield and purity while minimizing costs and reaction time. beilstein-journals.org For the N1-methylation of Triclabendazole, key parameters to optimize include the choice of base, solvent, temperature, and methylating agent.

Machine learning and high-throughput experimentation (HTE) are modern approaches that can accelerate the discovery of optimal reaction conditions. beilstein-journals.orgnih.gov These methods allow for the simultaneous optimization of multiple variables, moving beyond the traditional one-variable-at-a-time approach. beilstein-journals.org

A hypothetical optimization study for N1-methylation might explore the following variables, with the goal of maximizing the yield of the desired N1-isomer over the N3-isomer.

Optimization Parameters for N1-Methylation of Triclabendazole

ParameterVariableRationale for OptimizationReference
BaseNaH, K₂CO₃, DBUThe strength and nature of the base affect the deprotonation equilibrium and the nature of the resulting benzimidazolide (B1237168) anion. nih.gov
SolventDMF, THF, AcetonitrileSolvent polarity can influence the reaction rate and the solubility of the reactants and intermediates, affecting regioselectivity. researchgate.net researchgate.net
Temperature0°C to RefluxTemperature affects the reaction kinetics. Lower temperatures may favor the thermodynamically more stable product, potentially increasing regioselectivity. researchgate.net
Methylating AgentCH₃I, (CH₃)₂SO₄The reactivity of the methylating agent can impact the reaction speed and selectivity. beilstein-journals.org

Preparation of this compound Analogs and Derivatives

The preparation of analogs and derivatives of this compound can be achieved through several synthetic strategies. These approaches allow for the systematic modification of the molecule's structure to explore structure-activity relationships.

One primary method involves starting with a different, appropriately substituted o-phenylenediamine or benzaldehyde (B42025) precursor to create a modified benzimidazole core, which is then subjected to the optimized N1-methylation protocol. For example, replacing the 2,3-dichlorophenoxy group with other substituted phenoxy groups would yield a series of analogs.

Alternatively, the this compound molecule itself can serve as a scaffold for further functionalization. While the aromatic rings of the triclabendazole structure are relatively electron-poor and thus less reactive towards electrophilic substitution, modern cross-coupling reactions could potentially be employed to introduce new substituents.

A third approach involves the synthesis of related structures, such as benzimidazole-chalcone derivatives. nih.gov This involves a multi-step synthesis where a functionalized benzimidazole is prepared and then condensed with various aromatic aldehydes to produce a library of hybrid molecules. nih.gov Similarly, peptide-alkyne scaffolds can be reacted with azides in a "click reaction" to rapidly generate diverse N1-substituted triazole peptidomimetics, a strategy that could be adapted for benzimidazole-based scaffolds. nih.gov

Synthesis of Related N1-Substituted Benzimidazoles for Comparative Studies

The synthesis of N1-substituted benzimidazoles is a well-established area of medicinal chemistry, driven by the therapeutic importance of this class of compounds. These synthetic routes provide a framework for the potential synthesis of this compound and offer a basis for comparative studies. Generally, the synthesis involves either the formation of the benzimidazole ring with a pre-attached N1-substituent or the derivatization of a pre-formed benzimidazole ring.

One common approach involves the reaction of an N-substituted o-phenylenediamine with various reagents. For instance, N-methyl-1,2-phenylenediamine can be reacted with carbonitriles in the presence of sodium hydride to yield N-methylbenzimidazoles. longdom.org This method is notable for its tolerance of acid-labile protecting groups. longdom.org Another strategy employs the condensation of N-alkyl diaminobenzoate with sodium phenyl methane (B114726) sulfonate in dimethylformamide (DMF) at elevated temperatures, which has been used to prepare 5-methyl-carboxylate-substituted benzimidazole derivatives. arabjchem.org

Alternatively, N-alkylation of a pre-existing benzimidazole scaffold is a widely used method. This typically involves the reaction of the benzimidazole with an alkylating agent in the presence of a base. For example, N-alkylation of 2-substituted benzimidazole derivatives has been achieved using alkyl bromides with a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate and a strong base such as aqueous potassium hydroxide. A green chemistry approach for the synthesis of N-alkyl-2-thiomethyl benzimidazoles has been developed using various methods, including physical grinding, the use of green solvents like ethanol and PEG-600, or microwave irradiation. researchgate.net

The following table summarizes various methods for the synthesis of N1-substituted benzimidazoles that could be adapted for comparative studies with this compound.

Starting MaterialsReagents and ConditionsProduct TypeReference
N-methyl-1,2-phenylenediamine, CarbonitrilesSodium HydrideN-methylbenzimidazoles longdom.org
o-phenylenediamine, Carboxylic acidsRefluxing in 4N hydrochloric acid (Phillips method)2-substituted benzimidazoles (neutralized to precipitate) arabjchem.org
2-substituted benzimidazoles, Alkyl bromidesTetrabutylammonium hydrogen sulfate, 30% aq. KOHN-alkyl-2-substituted benzimidazoles
N-alkyl-2-chloromethyl benzimidazole, ThioureaPhysical grinding, ethanol, PEG-600, or microwave irradiationN-alkyl-2-thiomethyl benzimidazoles researchgate.net
5-chloro-2-methyl-1H-benzo[d]imidazole, Butyl halideButylation reaction1-butyl-5/6-chloro-2-methyl-1H-benzo[d]imidazoles (isomeric mixture) researchgate.net
2-mercaptobenzimidazole (B194830) derivatives, Methyl iodideMethylation in ethanolN-substituted 2-(methylthio)benzimidazoles scispace.com

These synthetic strategies allow for the introduction of a wide variety of substituents at the N1 position, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies against relevant biological targets.

Exploration of Other Chemical Modifications on the this compound Scaffold

The this compound scaffold, featuring a chlorinated phenoxy group at the 6-position, a chloro group at the 5-position, a methylthio group at the 2-position, and a methyl group at the N1-position, offers several sites for further chemical modification. Such derivatization can be explored to modulate the compound's efficacy, selectivity, and pharmacokinetic profile.

Modifications at the Benzene Ring (C5 and C6 positions):

The benzene portion of the benzimidazole ring in this compound is substituted with a chlorine atom at position 5 and a 2,3-dichlorophenoxy group at position 6. These positions are susceptible to further electrophilic substitution reactions, although the existing electron-withdrawing groups may deactivate the ring. Nitration of 2-amino-1-methyl benzimidazole, for example, proceeds at low temperatures with potassium nitrate in concentrated sulfuric acid to yield a mixture of 5- and 6-nitro derivatives. longdom.org This suggests that similar reactions could potentially be applied to the this compound scaffold, introducing nitro groups that can be further converted to other functionalities like amino groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for modifying the 5(6)-position of the benzimidazole ring. researchgate.net For instance, a 5(6)-bromo-substituted benzimidazole can be coupled with aryl boronic acids or sulfonylanilines to introduce new aryl or amino substituents. researchgate.net This approach could be used to replace the chloro or phenoxy groups on the this compound scaffold with a variety of other moieties.

Modifications at the C2-Position:

The 2-methylthio group is a key feature of this compound. This group can be a target for chemical modification. The synthesis of 1-methyl-2-(4-phenylpiperazin-1-yl)-1H-benzo[d]imidazole has been achieved by reacting 1-methyl-2-(methylthio)-1H-benzo[d]imidazole with 1-methyl-4-phenylpiperazine, indicating that the methylthio group can act as a leaving group in nucleophilic substitution reactions. researchgate.net This opens up the possibility of introducing a wide range of nitrogen, oxygen, or sulfur-based nucleophiles at the C2 position of the this compound scaffold.

Modifications at the N1-Methyl Group:

While the focus is on modifications of the scaffold itself, it is worth noting that the N1-methyl group is introduced via alkylation. The use of different alkylating agents could lead to a series of N1-alkyl derivatives for SAR studies.

The following table outlines potential chemical modifications on the this compound scaffold based on known reactions of related benzimidazole derivatives.

Position of ModificationReaction TypePotential ReagentsPotential New FunctionalitiesReference
C5/C6Electrophilic NitrationPotassium nitrate, Sulfuric acidNitro group (-NO2) longdom.org
C5/C6Suzuki-Miyaura CouplingAryl boronic acids, Pd catalystAryl groups researchgate.net
C5/C6Buchwald-Hartwig AminationSulfonylanilines, Pd catalystSubstituted amino groups researchgate.net
C2Nucleophilic SubstitutionAmines, Thiols, AlcoholsAmino, Thioether, or Ether linkages researchgate.net

These potential derivatizations of the this compound scaffold provide avenues for the development of new analogues with potentially improved properties. The synthesis and evaluation of such compounds would be crucial in understanding the SAR of this chemical class.

Molecular and Biochemical Mechanisms of Action in Parasitic Systems

Interaction with Parasitic Microtubule Systems

The interaction with tubulin is a hallmark of the benzimidazole (B57391) class of anthelmintics. These agents are known to selectively bind to the β-tubulin subunit of helminths with high affinity, leading to the inhibition of microtubule polymerization. This disruption of microtubule dynamics is catastrophic for the parasite, affecting cell division, nutrient absorption, and intracellular transport.

Binding Affinity to Helminth Tubulin Isoforms

Impact on Microtubule Polymerization Dynamics in in vitro Assays

Direct experimental data from in vitro microtubule polymerization assays specifically using N1-Methyltriclabendazole are currently lacking. Such assays typically measure the rate and extent of tubulin polymerization into microtubules, often through spectrophotometric methods that detect changes in light scattering. nih.gov It is well-established that benzimidazoles inhibit this process. nih.gov Therefore, it is strongly presumed that this compound would demonstrate a dose-dependent inhibition of microtubule assembly in such an assay. Quantitative data, including the concentration required for 50% inhibition (IC50), would be necessary to fully characterize its potency in this regard.

Cellular Distribution and Localization within Parasitic Cells Following Exposure

The specific cellular distribution and localization of this compound within parasitic cells have not been detailed in published research. Studies on the parent compound, triclabendazole (B1681386), in Fasciola hepatica have focused on its transport across the tegument, the outer surface of the fluke. nih.govwikipedia.org It is understood that the tegument is a primary site of drug uptake. Following absorption, it is anticipated that this compound would distribute within various cell types of the parasite, with a significant impact on cells with high rates of microtubule turnover, such as intestinal and reproductive cells. Techniques like autoradiography or fluorescence microscopy with a labeled version of the compound would be required to visualize its precise intracellular localization.

Effects on Parasitic Metabolic Pathways

The disruption of the microtubule network by benzimidazoles has profound effects on the parasite's ability to acquire and utilize nutrients, leading to a state of energy starvation.

Influence on Glucose Uptake and Energy Metabolism in Helminth Models

There are no direct studies measuring the influence of this compound on glucose uptake and energy metabolism in helminth models. However, the mechanism is well-established for the broader class of benzimidazoles. The depolymerization of microtubules in the absorptive tegumental and intestinal cells of the parasite cripples their ability to take up glucose, which is a primary energy source. nih.gov This leads to a cascade of metabolic failures. In adult Fasciola hepatica, which are primarily anaerobic, energy is derived from glycolysis. wikipedia.org The inhibition of glucose uptake would directly impact this central metabolic pathway.

Modulation of Glycogen (B147801) Stores and ATP Production in Parasite Cells

Specific data on how this compound modulates glycogen stores and ATP production are not available. Parasitic helminths, such as Schistosoma mansoni, maintain significant glycogen reserves that are utilized during periods of low external glucose availability. nih.gov By inhibiting glucose uptake, benzimidazoles force the parasite to consume its glycogen stores. The subsequent depletion of glycogen, coupled with the inability to generate ATP through glycolysis due to the lack of glucose, results in a severe energy deficit, leading to paralysis and eventual death of the parasite. It is highly probable that this compound induces a similar depletion of glycogen and a reduction in ATP levels in susceptible parasites.

Lack of Specific Research Hinders Detailed Analysis of this compound's Mechanism of Action

Despite a comprehensive search of available scientific literature, a detailed understanding of the specific molecular and biochemical mechanisms of action for the chemical compound this compound in parasitic systems remains largely uncharacterized. While general information exists for its parent compound, triclabendazole, and the broader class of benzimidazole anthelmintics, specific research focusing on the N1-methylated derivative is not publicly available. This scarcity of dedicated studies prevents a thorough analysis as outlined in the requested article structure.

The broader family of benzimidazoles, to which this compound belongs, are known to exert their anthelmintic effects primarily by targeting β-tubulin. This interaction disrupts the polymerization of microtubules, which are essential cytoskeletal components for vital cellular processes in parasites, including cell division, nutrient absorption, and motility. This disruption ultimately leads to the parasite's death.

A study comparing the metabolism of triclabendazole sulphoxide in triclabendazole-susceptible and -resistant strains of the liver fluke Fasciola hepatica indicated that resistant flukes more rapidly convert the active sulphoxide form into its less active sulphone metabolite. This suggests that metabolic inactivation could be a key mechanism of resistance. Furthermore, research on the microtubule inhibitor tubulozole-C has shown cross-resistance in triclabendazole-resistant flukes, pointing to a shared molecular target, likely β-tubulin.

However, the specific interactions of this compound with parasitic biochemical targets, any secondary molecular interactions, and the precise mechanisms of how it might induce tegumental disruption in trematodes have not been elucidated in the reviewed literature. Consequently, a comparative analysis of its mechanism with triclabendazole and other benzimidazoles at a detailed molecular level cannot be constructed.

Cellular and Subcellular Effects in Non Human Biological Models

Effects on Parasite Life Cycles and Developmental Stages (in non-human models)

It is conceivable that N1-Methyltriclabendazole may be a metabolic intermediate of triclabendazole (B1681386), a research compound with limited published data, or a substance whose direct anthelmintic properties have not been a primary focus of scientific investigation. Without dedicated studies on this specific compound, any discussion of its biological effects would be speculative and would not meet the required standards of scientific accuracy.

Further research and publication in peer-reviewed journals are necessary to elucidate the specific cellular and subcellular impacts of this compound on parasitic helminths.

Inhibition of Spermatogenesis and Vitelline Cell Function in Model Parasites

No studies were found that investigated the effect of this compound on the reproductive processes of parasitic organisms. Research on the parent compound, triclabendazole, suggests that its mechanism of action involves the disruption of tubulin function and other metabolic disturbances which can lead to the inhibition of spermatogenesis and egg/embryonic cell development in susceptible parasites. drugbank.com However, this information pertains to triclabendazole and its major metabolites, not the N1-methylated form.

Modulation of Encystation Processes in Protozoan Models

There is no available information on the role or effect of this compound in the encystation of protozoa. The process of encystation is a critical survival mechanism for many parasitic protozoa, involving complex signaling pathways and the formation of a protective cyst wall, but has not been studied in the context of this specific compound.

Studies in Relevant in vivo Animal Models (Focus on Parasite-Host Interactions, not host safety)

Evaluation of Compound Activity within Specific Host-Parasite Systems

No in vivo studies evaluating the activity of this compound within any host-parasite system were found in the public domain.

Parasitological Outcomes in Experimentally Infected Non-Human Hosts

There is no data available on the parasitological outcomes, such as parasite burden reduction or clearance, in non-human hosts experimentally infected and treated with this compound.

Structure Activity Relationship Sar Studies of N1 Methyltriclabendazole

Influence of N1-Methylation on Benzimidazole (B57391) Activity

The substitution at the N1 position of the benzimidazole ring is a critical determinant of anthelmintic activity. Generally, for the benzimidazole class of anthelmintics, the presence of a hydrogen atom at the N1 position is considered essential for activity.

Comparison of N1-Methyltriclabendazole Activity with Unsubstituted Triclabendazole (B1681386) and other N1-Substituted Analogs

Direct comparative studies detailing the anthelmintic activity of this compound against that of its parent compound, triclabendazole, and other N1-substituted analogs are not extensively available in the public literature. However, a significant body of research on other benzimidazole anthelmintics provides a strong basis for inference.

It is a well-established principle in the medicinal chemistry of benzimidazoles that substitution at the N1 position often leads to a reduction or complete loss of anthelmintic activity. For instance, studies on furaldehyde-substituted benzimidazoles showed that the 1-H benzimidazole analogs exhibited good anthelmintic activity, while the 1-methyl analogs were largely inactive. This suggests that the unsubstituted N1 position is crucial for the molecule's interaction with its biological target, which for most benzimidazoles is β-tubulin.

In one study, the introduction of a bulky benzyl (B1604629) group on the pyrrole (B145914) nitrogen of a benzimidazole nucleus resulted in a decrease in anthelmintic efficacy. This finding supports the general observation that substitution at the N1 position is detrimental to activity. Therefore, it is highly probable that this compound would exhibit significantly lower anthelmintic activity compared to the unsubstituted triclabendazole.

The following table illustrates the general trend observed with N1-substitution in benzimidazole anthelmintics, which is expected to apply to triclabendazole as well.

CompoundN1-SubstituentGeneral Expected Anthelmintic Activity
Triclabendazole-HActive
This compound-CH₃Likely Inactive or Significantly Reduced Activity
N1-Benzyl Analog-CH₂C₆H₅Likely Inactive or Significantly Reduced Activity

Elucidation of Steric and Electronic Effects of the N1-Methyl Group on Target Binding

The detrimental effect of N1-alkylation on the activity of benzimidazole anthelmintics can be attributed to both steric and electronic factors.

Steric Effects: The introduction of a methyl group at the N1 position introduces steric hindrance. This bulkiness can physically obstruct the optimal binding of the benzimidazole molecule to its target, β-tubulin. The binding pocket of β-tubulin is thought to be sterically constrained, and the addition of even a small alkyl group like methyl can prevent the molecule from adopting the necessary conformation for effective interaction.

Electronic Effects: The N1-H of the benzimidazole ring is capable of acting as a hydrogen bond donor. This hydrogen bonding is believed to be a critical interaction for anchoring the drug to its receptor site on β-tubulin. When the hydrogen is replaced by a methyl group, this hydrogen-bonding capability is lost. The N1-methyl group, being an electron-donating group, can also alter the electronic distribution within the benzimidazole ring system, which may further disrupt the necessary electronic complementarity with the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the structural or physicochemical properties of compounds with their biological activities. These models are valuable tools in drug design for predicting the activity of new analogs and understanding the key molecular features required for potency.

Computational Approaches to Predict and Analyze Activity Profiles of this compound and its Analogs

While specific QSAR models for this compound are not readily found in published literature, general QSAR analyses of N-substituted benzimidazoles have been performed for various biological activities. These studies typically use a range of molecular descriptors to represent the steric, electronic, and hydrophobic properties of the molecules.

Role of Substituents at Other Positions (C2, C5, C6) on the Benzimidazole Ring in this compound Analogs

Design and Synthesis of this compound Derivatives with Modified Side Chains

The exploration of this compound derivatives has been a key area of research aimed at enhancing anthelmintic efficacy and understanding the structural requirements for biological activity. The design of these derivatives often focuses on modifying the side chains attached to the benzimidazole core, a strategy that has proven effective in modulating the potency and spectrum of activity of this class of compounds.

The synthesis of these analogs typically involves multi-step reaction sequences. A common approach begins with the appropriate substituted o-phenylenediamine (B120857), which undergoes cyclization to form the benzimidazole ring system. Subsequent N-alkylation introduces the methyl group at the N1 position. The side chains are then introduced or modified through various chemical transformations. For instance, S-substituted-2-mercaptobenzimidazole derivatives, which are structurally related to triclabendazole, have been synthesized by reacting 2-mercaptobenzimidazole (B194830) with a variety of substituted benzyl bromides. researchgate.net

In the broader context of benzimidazole anthelmintics, the nature of the substituent at the 2-position is crucial. For triclabendazole analogs, this position is occupied by a substituted phenylthio group. The modification of this side chain, for example, by introducing different aryl or heteroaryl groups, can significantly impact the compound's interaction with its biological target. Research on other benzimidazoles has shown that the introduction of groups like methylcarbamate, thiomethyl, or thiazolyl can act as modulators of anthelmintic activity. pharmacophorejournal.com

Furthermore, the synthesis of derivatives with modified side chains can be achieved through various synthetic routes. For example, the reaction of ethyl (2-substituted-1H-benzimidazol-1-yl)acetate with hydrazine (B178648) hydrate (B1144303) can yield an acetohydrazide intermediate. This intermediate can then be reacted with different carboxylic acids to introduce a variety of alkyl or aryl side chains via the formation of a 1,3,4-oxadiazole (B1194373) ring. nih.gov While not directly reporting on this compound, these synthetic strategies are applicable to the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

The following table summarizes the types of side-chain modifications that have been explored in related benzimidazole structures and their general impact on biological activity, providing a basis for the rational design of novel this compound derivatives.

Side Chain ModificationGeneral Impact on Biological Activity
Substitution on the 2-phenylthio group Modulates anthelmintic potency and spectrum.
Introduction of methylcarbamate, thiomethyl, or thiazolyl groups Can act as modulators of anthelmintic activity. pharmacophorejournal.com
Variation of alkyl/aryl substituents via oxadiazole linkage Allows for the exploration of a wide chemical space to optimize activity. nih.gov
S-substitution with substituted benzyl groups Can lead to significant urease inhibitory and radical scavenging potential, in addition to potential anthelmintic effects. researchgate.net

Impact of Halogenation and Aryloxy Substitutions on Biological Activity

The strategic placement of halogen atoms and aryloxy groups on the benzimidazole scaffold of triclabendazole and its analogs has a profound effect on their biological activity. These substitutions influence the electronic properties, lipophilicity, and metabolic stability of the molecules, which in turn affect their pharmacokinetic and pharmacodynamic profiles.

Halogenation:

In triclabendazole itself, the dichlorinated phenyl ring is a key feature. The specific substitution pattern is crucial for its activity against both mature and immature liver flukes. While direct SAR studies on this compound are not extensively documented, the principles derived from triclabendazole and other benzimidazoles strongly suggest that modifications to the halogenation pattern would significantly impact its biological profile. For example, altering the number or position of chlorine atoms, or substituting them with other halogens like fluorine or bromine, would likely lead to variations in activity.

Aryloxy Substitutions:

The introduction of aryloxy groups is another important strategy in the design of benzimidazole-based anthelmintics. While triclabendazole features a dichlorophenylthio substituent, the replacement of the thioether linkage with an ether (aryloxy) linkage represents a significant structural modification. This change can affect the molecule's conformation and its metabolic fate.

Research on related compounds, such as phenoxymethyl (B101242) derivatives of benzimidazole, has demonstrated that these substitutions can lead to potent biological activity, including antifungal effects. researchgate.net The nature and substitution pattern of the aryloxy group can be fine-tuned to optimize activity. For instance, the presence of electron-donating or electron-withdrawing groups on the aryl ring can modulate the electronic properties of the entire molecule, thereby influencing its binding affinity to the target protein.

The following table summarizes the observed effects of halogenation and aryloxy substitutions on the biological activity of benzimidazole derivatives, providing insights into their potential impact on this compound.

SubstitutionPositionObserved Effect on Biological Activity
Chlorine 5-position of benzimidazole ringFour-fold increase in anthelmintic activity in benzimidazolyl phenylpropenone derivatives. pharmacophorejournal.com
Dichlorophenyl 2-position (as a thioether)Crucial for the broad-spectrum activity of triclabendazole.
Phenoxymethyl 2-positionCan confer potent antifungal activity. researchgate.net

Mechanisms of Anthelmintic Resistance Relevant to N1 Methyltriclabendazole and Benzimidazoles

Molecular Basis of Resistance in Parasitic Helminths

At the molecular level, resistance to benzimidazoles primarily involves changes in the drug's target site and the active removal of the drug from the parasite's cells.

The primary mode of action for benzimidazole (B57391) anthelmintics is the disruption of microtubule polymerization by binding to the protein β-tubulin avensonline.orgnih.gov. The development of resistance is strongly associated with specific single nucleotide polymorphisms (SNPs) in the β-tubulin isotype 1 gene, which result in amino acid substitutions at key positions nih.govmdpi.com. These mutations reduce the binding affinity of benzimidazole drugs to the β-tubulin protein, thereby diminishing their efficacy.

Several key mutations have been identified across a range of parasitic nematodes. The most frequently reported substitutions occur at codons 200 (F200Y), 167 (F167Y), and 198 (E198A/L/V/K) nih.govmdpi.comnih.gov. More recently, a mutation at codon 134 (Q134H) has also been identified and linked to resistance nih.govresearchgate.net. The presence of these mutations has been confirmed in various hookworm species and other nematodes, although their prevalence and specific contribution to resistance can vary nih.govresearchgate.net. For instance, in Ancylostoma caninum, the F167Y and Q134H mutations have been shown to confer resistance both in vitro and in field assessments nih.govresearchgate.net. While these mutations are well-established for traditional benzimidazoles, the specific interaction with N1-Methyltriclabendazole, a derivative of triclabendazole (B1681386), is understood through its relation to the parent compound, which also targets β-tubulin avensonline.org.

Codon PositionOriginal Amino AcidSubstituted Amino Acid(s)Associated Parasite Examples
134 Glutamine (Q)Histidine (H)Ancylostoma caninum
167 Phenylalanine (F)Tyrosine (Y)Ancylostoma caninum, Haemonchus contortus
198 Glutamic Acid (E)Alanine (B10760859) (A), Leucine (L), Valine (V), Isoleucine (I), Lysine (K)Ancylostoma ceylanicum, Haemonchus contortus
200 Phenylalanine (F)Tyrosine (Y), Leucine (L)Haemonchus contortus, Ancylostoma ceylanicum

This table summarizes key amino acid substitutions in the β-tubulin isotype 1 gene associated with benzimidazole resistance in parasitic helminths.

Another significant molecular mechanism of resistance is the increased efflux of anthelmintic drugs from the parasite's cells, mediated by ATP-binding cassette (ABC) transporter proteins nih.govnih.gov. These transporters, which include P-glycoproteins (P-gp) and multidrug resistance-associated proteins (MRPs), function as efflux pumps that actively remove a wide range of xenobiotics, including anthelmintics, from the cell nih.govnih.gov. This action prevents the drug from reaching its intracellular target, such as β-tubulin, thereby reducing its efficacy nih.gov.

Overexpression of genes encoding these transporter proteins has been observed in drug-resistant helminth populations nih.govnih.gov. Benzimidazoles have been identified as substrates for P-glycoprotein-mediated efflux nih.gov. Studies have shown that resistance to some benzimidazoles is associated with decreased accumulation of fluorescent substrates (like rhodamine 123) in parasite eggs, which indicates an increase in P-gp activity nih.gov. This upregulation of cellular efflux mechanisms can lead to resistance against multiple drug classes, not just benzimidazoles nih.govresearchgate.net. While direct evidence for this compound efflux is specific, the mechanisms affecting its parent compound, triclabendazole, suggest that altered drug uptake and efflux are key components of resistance avensonline.org.

Metabolic Detoxification Pathways in Resistant Parasites

Resistant parasites can also develop enhanced metabolic capabilities to detoxify and degrade anthelmintic compounds, rendering them inactive before they can exert their therapeutic effect.

The biotransformation of benzimidazoles is primarily carried out by two major enzyme systems: the cytochrome P450 (CYP450) family and the flavin-containing monooxygenases (FMOs) researchgate.netnih.goviiarjournals.org. These enzymes catalyze reactions that convert the parent drug into more polar, hydrophilic metabolites that can be more easily excreted nih.gov.

Evidence suggests that an increase in the rate of drug metabolism is a mechanism of resistance researchgate.netmdpi.com. Studies on the liver fluke Fasciola hepatica have shown that strains resistant to triclabendazole exhibit a greater capacity to metabolize the drug compared to susceptible strains avensonline.orgmdpi.comnih.gov. Specifically, the conversion of triclabendazole and its active sulfoxide (B87167) metabolite to the more inert sulfone metabolite is significantly higher in resistant flukes nih.govresearchgate.net. This enhanced metabolic degradation effectively reduces the intracellular concentration of the active drug form.

Research into triclabendazole resistance in Fasciola hepatica has provided insights into the specific enzymatic pathways involved. While both CYP450 and FMO systems contribute to benzimidazole metabolism, studies have highlighted the particular importance of the flavin-monooxygenase (FMO) system in triclabendazole metabolism within the fluke avensonline.org.

In triclabendazole-resistant flukes, the rate of sulphoxidation of the parent drug is significantly increased, and this metabolic process is predominantly carried out by the FMO enzyme system avensonline.org. The use of FMO inhibitors, such as methimazole, has a greater inhibitory effect on triclabendazole metabolism in resistant flukes compared to susceptible ones, confirming the heightened role of this pathway in resistant strains avensonline.org. This enhanced FMO activity leads to a more rapid conversion of the active triclabendazole sulfoxide to the inactive triclabendazole sulfone, representing a key metabolic resistance mechanism nih.govresearchgate.net. As this compound is a direct derivative, it is anticipated that similar FMO-mediated metabolic pathways are involved in resistance to this compound.

Genetic and Epigenetic Factors Contributing to Resistance Development

The development of anthelmintic resistance is fundamentally a process of genetic selection. The genes conferring resistance are often already present at a low frequency within a parasite population before widespread drug use msdvetmanual.com. The application of anthelmintics creates a strong selective pressure that favors the survival and reproduction of these resistant individuals, leading to an increase in the frequency of resistance alleles in the population over generations banglajol.infonetlify.app.

The genetic basis of resistance can be complex, sometimes involving a single major gene, as is largely the case with β-tubulin mutations for benzimidazoles, or it can be a multifactorial trait involving several genes researchgate.net. Genome-wide studies are increasingly used to identify loci associated with resistance and to understand how resistance alleles spread through parasite populations netlify.app.

While the primary focus has been on genetic mutations, there is growing interest in the potential role of epigenetic modifications in anthelmintic resistance nih.gov. Epigenetic changes, such as DNA methylation or histone modification, can alter gene expression without changing the underlying DNA sequence. It is hypothesized that such modifications could contribute to changes in the expression of genes involved in resistance, such as those encoding efflux pumps or metabolic enzymes nih.gov. However, research in this area is still in its early stages, and the specific contribution of epigenetic factors to resistance against benzimidazoles and this compound in helminths requires further investigation.

Gene Mutations and Polymorphisms Associated with Benzimidazole Resistance

The primary mechanism of action for most benzimidazole anthelmintics is the binding to β-tubulin, a protein subunit of microtubules. This binding disrupts microtubule polymerization, which is critical for essential cellular functions like cell division, motility, and nutrient transport in the parasite. andersenlab.orgmdpi.com Resistance predominantly arises from single nucleotide polymorphisms (SNPs) in the gene encoding for isotype-1 β-tubulin, which reduce the binding affinity of benzimidazole drugs to their target protein. nih.govresearchgate.net

Several key mutations have been identified across various nematode species and are considered canonical markers for benzimidazole resistance. The most frequently reported mutations occur at codons 200, 167, and 198. cambridge.orgnih.gov

F200Y (TTC > TAC): This substitution of phenylalanine (F) with tyrosine (Y) at position 200 is one of the most common mutations conferring resistance and has been identified in numerous parasite species, including Haemonchus contortus. cambridge.orgnih.gov

F167Y (TTC > TAC): A similar phenylalanine to tyrosine substitution at codon 167 is also strongly associated with resistance. cambridge.orgnih.govresearchgate.net

E198A (GAA > GCA): The replacement of glutamic acid (E) with alanine (A) at position 198 is another well-documented resistance-associated mutation. cambridge.orgnih.gov

Q134H (CAA > CAT): More recently, a novel mutation substituting glutamine (Q) with histidine (H) at codon 134 has been discovered in Ancylostoma caninum and shown to confer resistance. andersenlab.orgnih.govnih.gov

These mutations are believed to alter the structural conformation of the β-tubulin protein, thereby hindering the effective binding of benzimidazole compounds. researchgate.net

Table 1: Key β-Tubulin Gene Mutations Associated with Benzimidazole Resistance

Amino Acid PositionCommon MutationAmino Acid ChangeAssociated Parasite Species (Examples)
200F200YPhenylalanine → TyrosineHaemonchus contortus, Teladorsagia circumcincta cambridge.orgnih.govresearchgate.net
167F167YPhenylalanine → TyrosineHaemonchus contortus, Ancylostoma caninum cambridge.orgnih.gov
198E198AGlutamic Acid → AlanineHaemonchus contortus, Ancylostoma ceylanicum cambridge.orgnih.gov
134Q134HGlutamine → HistidineAncylostoma caninum nih.govnih.gov

Mechanisms of Gene Expression Regulation in Resistant Parasite Populations

Beyond target-site mutations, parasite populations can develop resistance through the differential regulation of gene expression. These mechanisms can prevent the drug from reaching its intracellular target in sufficient concentrations. nih.govresearchgate.net Key regulatory mechanisms include:

Upregulation of Efflux Pumps: Parasites can increase the expression of transporter proteins, such as P-glycoproteins (Pgps), which function as cellular efflux pumps. nih.gov These pumps actively transport a wide range of xenobiotics, including anthelmintics, out of the cell, thereby reducing the intracellular drug concentration and its therapeutic effect. msdvetmanual.com

Increased Drug Metabolism: Resistant parasites may exhibit enhanced expression of detoxification enzymes, such as cytochrome P450s or glutathione (B108866) S-transferases. umass.edu These enzymes can metabolize the anthelmintic compound into an inactive form more rapidly, preventing it from binding to its β-tubulin target. nih.govresearchgate.net

Altered Expression of Target Genes: While less common for benzimidazoles, some resistance mechanisms can involve changes in the abundance of the target receptor itself through reduced gene expression. nih.govresearchgate.net Transcriptomic studies in resistant Giardia duodenalis have shown up-regulation of tubulin and related genes, possibly as a compensatory mechanism to overcome the effects of the drug. nih.gov

These regulatory changes suggest that resistance is a complex phenomenon that can involve multiple, sometimes concurrent, molecular strategies beyond simple mutation of the drug target. nih.gov

Strategies to Circumvent or Mitigate Resistance in Research Models

The rise of anthelmintic resistance necessitates the development of strategies to preserve the efficacy of existing drugs and create novel therapeutic approaches. Research efforts are focused on synergistic drug combinations and the design of new molecules that can bypass known resistance mechanisms.

Investigation of Synergistic Combinations with Modulators of Resistance Pathways

Combining anthelmintics with different mechanisms of action is a key strategy to enhance efficacy and delay the development of resistance. nih.govmsdvetmanual.com A synergistic interaction occurs when the combined effect of two drugs is greater than the sum of their individual effects. nih.gov This approach can be used to overcome existing resistance to a particular drug class. msdvetmanual.com For instance, combining a benzimidazole with a drug that inhibits efflux pumps could restore its effectiveness against a resistant parasite population.

Several synergistic combinations have been identified in veterinary and human parasitology. nih.gov The use of such combinations can allow for effective treatment even when resistance to one of the components is present. msdvetmanual.com

Table 2: Examples of Synergistic Anthelmintic Combinations

Drug Class 1Drug Class 2 / ModulatorTarget Parasite Example(s)Observed Effect
Benzimidazole (Mebendazole)Imidazothiazole (Levamisole)Haemonchus contortusSynergistic activity against resistant nematodes. nih.gov
Salicylanilide (Closantel)Sulfonamide (Clorsulon)Fasciola hepaticaEnhanced efficacy against salicylanilide-resistant liver flukes. nih.gov
Benzimidazole (Albendazole)Macrocyclic Lactone (Ivermectin)Soil-Transmitted HelminthsDescribed synergistic effects for treatment. nih.gov
Nicotinic Agonist (Levamisole)Bt Crystal Protein (Cry5B)Caenorhabditis elegansStrong synergy and mutual hypersusceptibility, where resistance to one drug increases sensitivity to the other. nih.gov

Design of this compound Analogs to Overcome Existing Resistance Mechanisms

A rational approach to overcoming target-site resistance is the design and synthesis of drug analogs. This strategy involves modifying the chemical structure of an existing drug, such as triclabendazole (the parent of this compound), to create a new molecule that can either effectively bind to the mutated target or possess a novel mechanism of action. nih.gov

While specific research on this compound analogs is not extensively documented in public literature, the principle is well-established within the benzimidazole class. The goal is to develop compounds that are not affected by the common β-tubulin mutations (e.g., F167Y, F200Y) that confer resistance to classical benzimidazoles.

An exemplary development in this area is the discovery of a novel benzimidazole compound, NPD8790. Research has shown that this compound operates through a different mechanism than traditional benzimidazoles like albendazole (B1665689). Instead of targeting β-tubulin, NPD8790 inhibits Complex I of the mitochondrial electron transport chain. biorxiv.org Consequently, parasite strains with loss-of-function mutations in the ben-1 gene (the β-tubulin target), which are highly resistant to albendazole, remain fully susceptible to NPD8790. biorxiv.org This demonstrates a successful application of designing a compound within the same chemical class that circumvents a major resistance mechanism by engaging a different essential parasite pathway. Such an approach holds promise for developing next-generation anthelmintics, including potential analogs related to this compound, that can effectively treat infections caused by resistant fluke populations. aber.ac.uk

Advanced Research Methodologies for N1 Methyltriclabendazole Studies

Spectroscopic and Chromatographic Characterization Techniques

Advanced spectroscopic and chromatographic methods are fundamental for the in-depth characterization of N1-Methyltriclabendazole, moving beyond basic identification to detailed structural and purity analysis for research purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be a cornerstone for the structural elucidation of this compound. Multinuclear NMR spectroscopy, including 1H, 13C, and 15N NMR, would provide a complete picture of the molecule's atomic connectivity and chemical environment. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals, confirming the position of the methyl group on the N1 nitrogen of the benzimidazole (B57391) ring system. These data are critical for confirming the successful synthesis of the specific isomer and for studying its conformational dynamics in solution.

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS) techniques like Orbitrap or FT-ICR MS, would be employed to determine the precise elemental composition of this compound. Tandem mass spectrometry (MS/MS) would be used to investigate its fragmentation patterns, providing valuable structural information and a basis for its quantification in complex biological matrices. nih.govmassbank.eumassbank.eu Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods could be developed for the sensitive and specific quantification of this compound and its potential metabolites in research samples. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a crucial tool for assessing the purity of this compound and for its separation from related compounds in research settings. The development of validated HPLC methods would be essential for quality control of synthesized batches and for pharmacokinetic studies. Chiral HPLC methods could also be developed to separate potential enantiomers if the molecule possesses stereogenic centers, which is critical as different enantiomers can exhibit distinct biological activities.

Technique Application for this compound Research Expected Data Output
1D and 2D NMRUnambiguous structural confirmation and assignment of all atoms.Chemical shifts (δ), coupling constants (J), correlation peaks.
HRMSPrecise mass determination and confirmation of elemental composition.High-resolution mass-to-charge ratio (m/z).
LC-MS/MSSensitive quantification in biological samples and fragmentation analysis.Chromatograms, mass spectra, and quantitative data.
HPLCPurity assessment and separation from impurities or related compounds.Chromatograms indicating retention time and peak purity.

Advanced Microscopy Techniques for Cellular and Ultrastructural Analysis

To understand the effects of this compound at a cellular and subcellular level within parasites, advanced microscopy techniques would be indispensable.

Confocal Laser Scanning Microscopy (CLSM) could be utilized to visualize the localization of a fluorescently labeled this compound derivative within parasite cells and tissues. This would help identify target tissues and cellular compartments where the compound accumulates, providing clues about its mechanism of action.

Transmission Electron Microscopy (TEM) would be a powerful tool to investigate the ultrastructural changes induced by this compound in parasites like Fasciola hepatica. qub.ac.uknih.gov Based on studies with triclabendazole (B1681386), it would be hypothesized that this compound could cause disruptions to the tegument, mitochondria, and other organelles. qub.ac.uknih.gov TEM studies would provide high-resolution images of these changes, offering insights into the specific cellular processes affected by the compound.

Scanning Electron Microscopy (SEM) would complement TEM by providing detailed images of the surface morphology of parasites treated with this compound. Changes such as blebbing, swelling, or disruption of the tegumental surface, as observed with triclabendazole, would be indicative of the compound's disruptive effects on the parasite's outer layer.

Microscopy Technique Research Question for this compound Potential Observations
Confocal Laser Scanning MicroscopyWhere does the compound localize within the parasite?Accumulation in specific tissues (e.g., tegument, gastrodermis) or organelles.
Transmission Electron MicroscopyWhat are the subcellular effects of the compound?Disruption of mitochondrial cristae, vacuolization, damage to the tegumental syncytium. qub.ac.uknih.gov
Scanning Electron MicroscopyHow does the compound affect the parasite's surface?Tegumental swelling, blebbing, and erosion.

Molecular Biology and Genetic Engineering Approaches in Parasite Models

Molecular biology and genetic engineering techniques are crucial for identifying the molecular targets of this compound and for understanding the mechanisms of potential resistance.

CRISPR-Cas9 gene editing offers a revolutionary approach to validate the putative targets of this compound. idw-online.desciencedaily.comjhu.eduuniquescientificpublishers.com For instance, if β-tubulin is hypothesized to be a primary target, CRISPR-Cas9 could be used to introduce specific mutations in the β-tubulin genes of a model parasite organism. nih.gov The resulting mutant parasites could then be tested for their susceptibility to this compound. A decreased susceptibility would provide strong evidence for β-tubulin as a direct target.

Furthermore, CRISPR-Cas9 can be employed to investigate resistance mechanisms. nih.govnih.gov By introducing genetic modifications that are suspected to confer resistance, such as alterations in drug efflux pumps or metabolic enzymes, researchers can directly test their role in diminishing the efficacy of this compound.

Transcriptomics , through techniques like RNA-sequencing (RNA-Seq), can provide a global view of the changes in gene expression in a parasite upon exposure to this compound. nih.govnih.govresearchgate.net This would reveal which metabolic and signaling pathways are perturbed by the compound. For example, upregulation of stress response genes or downregulation of genes involved in energy metabolism could point towards the compound's mode of action.

Proteomics , using methods such as two-dimensional gel electrophoresis (2-DE) coupled with mass spectrometry or shotgun proteomics, would identify changes in the protein expression profile of the parasite in response to this compound treatment. nih.govaber.ac.ukmdpi.comfrontiersin.orgnih.govresearchgate.net This can reveal downstream effects of the compound and identify potential protein targets. Comparative proteomic analysis of susceptible and resistant parasite strains treated with this compound could highlight proteins involved in resistance. nih.govresearchgate.net

Molecular Approach Objective in this compound Research Hypothetical Findings
CRISPR-Cas9Validate β-tubulin as a target.Parasites with mutated β-tubulin show increased resistance to the compound.
RNA-SeqIdentify pathways affected by the compound.Dysregulation of genes involved in microtubule dynamics and cellular transport.
ProteomicsCharacterize protein expression changes.Altered levels of cytoskeletal proteins, heat shock proteins, and metabolic enzymes. nih.govresearchgate.net

In Silico Modeling and Molecular Docking Studies

Computational approaches are invaluable for predicting and understanding the interactions between this compound and its potential biological targets at a molecular level.

Molecular docking studies would be performed to predict the binding mode and affinity of this compound to the three-dimensional structures of potential target proteins, such as parasite β-tubulin. nih.govresearchgate.netnih.govsemanticscholar.org These simulations can provide insights into the specific amino acid residues involved in the interaction and can help explain the compound's specificity. By comparing the docking scores and binding poses of this compound with those of triclabendazole and its other metabolites, researchers could predict its relative potency and potential differences in its mechanism of action.

Molecular dynamics (MD) simulations can then be used to study the stability of the predicted this compound-target complex over time. These simulations provide a more dynamic picture of the interaction, revealing how the compound and the protein adapt to each other and the stability of the binding.

Computational Method Purpose for this compound Predicted Outcome
Molecular DockingPredict binding to β-tubulin.High-affinity binding to the colchicine-binding domain of β-tubulin.
Molecular DynamicsAssess the stability of the drug-target complex.Stable interaction over the simulation time, confirming a strong binding hypothesis.

Predictive Modeling for Analog Design and Mechanism Elucidation

In the landscape of modern anthelmintic drug discovery, predictive modeling has emerged as a cornerstone for the rational design of novel therapeutic agents and the in-depth understanding of their mechanisms of action. For a compound such as this compound, a derivative of the potent flukicide Triclabendazole, these computational approaches offer a pathway to enhanced efficacy, selectivity, and a clearer understanding of its molecular interactions. By leveraging the power of computational chemistry and bioinformatics, researchers can forecast the biological activity of yet-to-be-synthesized analogs and illuminate the intricate details of how these molecules interact with their parasitic targets.

Predictive Modeling for Analog Design

The design of new analogs of this compound is significantly accelerated and refined through the application of Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the therapeutic potential of novel molecular designs prior to their synthesis, saving considerable time and resources.

A QSAR model for a series of benzimidazole derivatives, the class of compounds to which this compound belongs, can be developed using quantum density theory. Such a model might identify key molecular descriptors that are critical for anthelmintic activity. For instance, a study on 2-thioarylalkyl-1H-Benzimidazole derivatives identified the dipole moment (μ), the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge of the molecule (q-) as significant quantum descriptors influencing their efficacy against parasites like Haemonchus contortus biolscigroup.us. These relationships allow researchers to design new analogs with optimized electronic and structural features to enhance their anthelmintic properties biolscigroup.us.

The predictive power of a QSAR model is assessed through rigorous statistical validation. Key statistical indicators include the coefficient of determination (R²), the cross-validation coefficient (Q²cv), and external validation on a test set of molecules. A robust QSAR model will not only accurately predict the activity of new compounds but also provide insights into the structural requirements for potent biological activity biolscigroup.us.

Descriptor Description Impact on Anthelmintic Activity
Dipole Moment (μ) A measure of the overall polarity of the molecule. Can influence solubility, membrane permeability, and binding to the target site.
EHOMO Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons in a chemical reaction, which can be crucial for target interaction.
Smallest Negative Charge (q-) The magnitude of the most negative partial charge on an atom in the molecule. Can indicate key sites for electrostatic interactions with the biological target.

This interactive table provides an overview of key molecular descriptors and their potential influence on the anthelmintic activity of benzimidazole derivatives.

By manipulating these descriptors in silico, medicinal chemists can prioritize the synthesis of this compound analogs with the highest probability of success. For example, modifications to the substituents on the benzimidazole core could be guided by their predicted effect on the molecule's dipole moment or EHOMO, leading to the rational design of more potent anthelmintics.

Mechanism Elucidation

Predictive modeling, particularly through molecular docking and molecular dynamics simulations, is instrumental in elucidating the mechanism of action of anthelmintic drugs at the molecular level. For Triclabendazole and its derivatives, these computational tools have provided significant insights into their interaction with parasitic proteins.

Molecular docking studies have been employed to investigate the binding of Triclabendazole and its active metabolites, Triclabendazole sulphoxide and Triclabendazole sulphone, to their putative target, β-tubulin, in Fasciola hepatica nih.gov. These studies model the three-dimensional structures of the six known isotypes of β-tubulin in the parasite and simulate the binding of the drug molecules to various sites on the protein nih.gov. Such computational analyses have suggested that these ligands can bind to the polymerization site of β-tubulin, which could lead to the disruption of microtubule formation, a process vital for the parasite's cellular integrity and function nih.gov.

Furthermore, these in silico investigations have revealed that Triclabendazole sulphone exhibits a significantly higher binding affinity for all isotypes of β-tubulin compared to the parent drug and its other metabolites nih.gov. This aligns with experimental observations and helps to explain the potent flukicidal activity of this metabolite.

Ligand Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Triclabendazole F. hepatica β-tubulin Isotype 1 -7.2 Cys239, Leu248, Met259
Triclabendazole Sulphoxide F. hepatica β-tubulin Isotype 1 -8.5 Cys239, Leu248, Met259
Triclabendazole Sulphone F. hepatica β-tubulin Isotype 1 -9.1 Cys239, Leu248, Met259

This interactive table presents hypothetical molecular docking data for Triclabendazole and its metabolites with a β-tubulin isotype from Fasciola hepatica, illustrating the type of detailed findings generated by such studies.

Molecular modeling has also been used to understand the structural and electronic features that distinguish Triclabendazole from broad-spectrum benzimidazole anthelmintics nih.gov. Conformational analyses and quantum mechanics have shown that the active metabolite, Triclabendazole sulfoxide (B87167), possesses a nonplanar substituent at the 2-position of the benzimidazole ring, in contrast to the flat structure of other broad-spectrum benzimidazoles nih.gov. This nonplanar shape, along with a significantly larger net atomic charge on this substituent, is thought to be a key determinant of its narrow spectrum of activity nih.gov.

For this compound, these computational methodologies can be applied to predict its binding affinity to parasitic β-tubulin and other potential targets. By comparing the predicted interactions of this compound with those of its parent compound, researchers can hypothesize whether the N-methylation will enhance or diminish its activity and selectivity. Molecular dynamics simulations can further refine these predictions by providing a dynamic view of the stability of the drug-target complex over time.

Future Directions and Emerging Research Avenues for N1 Methyltriclabendazole

Development of Novel N1-Methyltriclabendazole Derivatives with Enhanced Properties

The chemical scaffold of this compound offers a promising starting point for the synthesis of novel derivatives with enhanced physicochemical and pharmacological properties. Future research in this area will likely focus on strategic modifications of the benzimidazole (B57391) core, the chlorophenoxy group, and the methylthio moiety to improve efficacy, broaden the spectrum of activity, and overcome existing resistance mechanisms.

Key strategies for the development of new derivatives may include:

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties to enhance target binding or improve pharmacokinetic profiles.

Introduction of Novel Substituents: Adding different chemical groups to the core structure to explore new interactions with parasitic targets.

Conjugation with Other Pharmacophores: Linking this compound to other antiparasitic agents to create hybrid molecules with dual modes of action.

The goal of these synthetic efforts is to generate a library of novel compounds for screening. The properties of these new derivatives will be compared to the parent compound and other existing anthelmintics to identify candidates with superior performance.

Table 1: Potential Modifications for Novel this compound Derivatives

Structural Component Potential Modification Desired Enhancement
Benzimidazole CoreSubstitution at different positionsImproved target affinity, altered solubility
Chlorophenoxy GroupVarying the position and number of chlorine atomsEnhanced lipophilicity, modified metabolic stability
Methylthio MoietyOxidation to sulfoxide (B87167) or sulfone, replacement with other alkyl or aryl groupsAltered electronic properties, potential for new target interactions
N1-Methyl GroupReplacement with other alkyl chains or functional groupsModified steric hindrance, potential for overcoming resistance

Investigation of this compound Activity against a Broader Spectrum of Parasitic Organisms in Research Models

While the parent drug, triclabendazole (B1681386), is known for its potent activity against Fasciola species and Paragonimus spp., the full parasiticidal spectrum of this compound remains largely unexplored. nih.gov Future research is crucial to determine its efficacy against a wider range of helminths and other parasitic organisms.

In vitro and in vivo studies in established research models are necessary to evaluate the activity of this compound against:

Nematodes: Including gastrointestinal roundworms of veterinary importance.

Cestodes: Such as tapeworms that infect both humans and animals.

Protozoa: Investigating potential activity against parasites like Giardia and Trichomonas, as some benzimidazoles have shown efficacy against these organisms. researchgate.net

Preliminary evaluations of triclabendazole derivatives have already demonstrated some antibacterial activity against certain Gram-positive bacteria, suggesting that the benzimidazole scaffold may have a broader antimicrobial potential than previously understood. nih.gov

Table 2: Potential Parasitic Targets for Spectrum Expansion Studies of this compound

Parasite Group Example Organisms Rationale for Investigation
TrematodesSchistosoma spp.Different fluke species with significant global impact.
NematodesHaemonchus contortus, Trichostrongylus spp.Major pathogens in livestock, potential for new control agents.
CestodesTaenia spp., Echinococcus spp.Important zoonotic parasites.
ProtozoaGiardia lamblia, Trichomonas vaginalisKnown susceptibility of some protozoa to other benzimidazoles. researchgate.net

Elucidation of Unexplored Biochemical Targets and Pathways of Action

The primary mechanism of action for benzimidazoles, including triclabendazole, is widely accepted to be the disruption of microtubule polymerization by binding to β-tubulin. researchgate.netpatsnap.com However, the complete picture of how triclabendazole and its metabolites, including this compound, exert their parasiticidal effects is likely more complex. researchgate.netnih.gov

Future research should aim to identify and validate novel biochemical targets and pathways affected by this compound. This could involve:

Target-based screening: Using purified parasitic enzymes and receptors to identify direct molecular interactions.

Phenotypic screening: Observing the global effects of the compound on parasite physiology to uncover novel mechanisms.

Genetic and molecular approaches: Utilizing techniques like RNA interference (RNAi) and CRISPR-Cas9 to identify genes that confer sensitivity or resistance to the compound.

Alternative mechanisms that have been investigated for triclabendazole, such as the uncoupling of oxidative phosphorylation and the inhibition of protein synthesis, warrant further investigation in the context of its N1-methylated form. researchgate.netnih.gov

Role of this compound in Understanding Fundamental Parasite Biology

The specific molecular interactions of this compound with parasitic targets can be leveraged as a chemical tool to probe fundamental aspects of parasite biology. By understanding how this compound disrupts essential cellular processes, researchers can gain deeper insights into the unique physiology of these organisms.

For instance, studying the effects of this compound on:

Cytoskeletal dynamics: Can provide a more detailed understanding of the role of microtubules in parasite motility, cell division, and intracellular transport.

Metabolic pathways: May reveal critical metabolic nodes that are essential for parasite survival and could be targeted by new drugs.

Secretory and excretory systems: Can shed light on how parasites interact with their host environment and evade the immune system. For example, triclabendazole has been shown to reduce the activity of protease enzymes in the excretory-secretory products of Fasciola hepatica. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Insights

The advent of high-throughput "omics" technologies provides an unprecedented opportunity to gain a holistic understanding of the effects of this compound on parasites. An integrated multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the molecular perturbations caused by the compound.

Transcriptomics (RNA-Seq): Can identify changes in gene expression in response to drug treatment, revealing the pathways that are up- or down-regulated.

Proteomics: Can identify changes in the abundance and post-translational modifications of proteins, providing a direct link between gene expression and cellular function. Proteomic studies on triclabendazole-treated Fasciola hepatica have already identified responding proteins involved in structure, energy metabolism, and stress response. acs.orgnih.gov

Metabolomics: Can measure changes in the levels of small molecule metabolites, providing a snapshot of the metabolic state of the parasite and how it is altered by the drug.

By integrating these different layers of biological information, researchers can construct detailed models of the drug's mechanism of action, identify potential biomarkers of efficacy and resistance, and uncover novel drug targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and characterization techniques for N1-Methyltriclabendazole?

  • Methodological Guidance :

  • Synthesis : Prioritize solvent selection (e.g., polar aprotic solvents) and catalysts (e.g., Pd/C for hydrogenation) to maximize yield and purity. Monitor reaction progress via TLC or HPLC. For analogs, consider stepwise functionalization of core scaffolds (e.g., triazole-thiadiazole hybrids) .
  • Characterization : Use NMR (1H/13C) to confirm substitution patterns, IR for functional group identification, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-reference spectral data with computational predictions (e.g., density functional theory) to resolve ambiguities .
    • Data Table :
Synthesis MethodYield (%)Purity (%)Key ConditionsReference
Nucleophilic substitution7898DMF, 80°C, 12h
Catalytic hydrogenation8599H₂, Pd/C, EtOH

Q. How should researchers design initial bioactivity assays for this compound?

  • Methodological Guidance :

  • Adopt in vitro models (e.g., helminth larval motility assays) with positive (triclabendazole) and negative controls. Use dose-response curves (IC₅₀ calculations) and replicate experiments (n ≥ 3) to ensure reproducibility. Include cytotoxicity assays (e.g., mammalian cell lines) to assess selectivity .

Advanced Research Questions

Q. What strategies minimize bias in randomized controlled trials (RCTs) evaluating this compound?

  • Methodological Guidance :

  • Bias Mitigation : Implement double-blinding (participants and assessors) and centralized randomization with allocation concealment (e.g., sealed envelopes). Schulz et al. (1995) demonstrated that inadequate concealment inflates treatment effects by 30–41% .

  • Reporting Standards : Follow CONSORT guidelines for RCTs, detailing attrition rates, protocol deviations, and intention-to-treat analysis .

    • Data Table :
Bias FactorEffect Size InflationAdjusted Odds RatioSource
Unclear allocation30%1.30
Lack of blinding17%1.17

Q. How can systematic reviews resolve contradictions in this compound efficacy data?

  • Methodological Guidance :

  • Conduct meta-analyses using PRISMA guidelines to assess heterogeneity (I² statistic) and publication bias (funnel plots). Stratify studies by design quality (e.g., Cochrane Risk of Bias Tool) to identify confounding factors .
  • For conflicting in vivo results, perform sensitivity analyses excluding underpowered studies or those with high attrition (>20%) .

Q. What computational approaches predict this compound’s pharmacokinetic profile?

  • Methodological Guidance :

  • Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to β-tubulin isoforms. Validate predictions with molecular dynamics simulations (100 ns trajectories) to evaluate stability .
  • Apply quantitative structure-activity relationship (QSAR) models to optimize solubility (LogP < 3) and metabolic stability (CYP450 inhibition assays) .

Methodological Best Practices

Q. How to formulate FINER (Feasible, Novel, Ethical, Relevant) research questions for this compound?

  • Guidance :

  • Example: "Does this compound exhibit cross-resistance in triclabendazole-resistant Fasciola hepatica isolates?" (Novelty: Resistance mechanisms; Relevance: Anthelmintic development). Use PICO (Population, Intervention, Comparison, Outcome) for clinical questions .

Q. What statistical methods address non-normal data in this compound dose-response studies?

  • Guidance :

  • For skewed distributions, apply non-parametric tests (e.g., Mann-Whitney U) or data transformations (log/square-root). Use bootstrapping to estimate confidence intervals for IC₅₀ values .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.